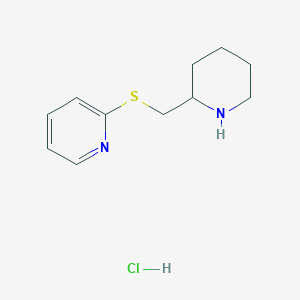

2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(piperidin-2-ylmethylsulfanyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S.ClH/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11;/h2,4,6,8,10,12H,1,3,5,7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVHNHOJQHZWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CSC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-sulfur bonds . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. These methods would involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a dihydropyridine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H17ClN2S

- Molecular Weight : 232.79 g/mol

- Structural Characteristics : The compound features a pyridine ring substituted with a piperidine-derived thioether, which enhances its reactivity and biological activity.

Chemistry

2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride serves as an essential building block in organic synthesis. It is utilized to create more complex molecules, particularly in drug development. The compound can undergo various reactions:

- Oxidation : Produces sulfoxides and sulfones.

- Reduction : Yields dihydropyridine derivatives.

- Substitution : Facilitates the formation of various substituted pyridine derivatives depending on the reagents used.

Biology

In biological research, this compound is investigated for its potential roles in enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows it to interact with various targets:

- Enzyme Inhibition : Initial studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by enzyme overactivity.

- Receptor Binding : The compound's ability to bind to receptors makes it a candidate for studying signal transduction pathways.

Medicine

The medicinal applications of this compound are particularly promising:

- Neurological Disorders : Research is ongoing into its potential therapeutic effects on conditions such as anxiety and depression.

- Psychiatric Disorders : The compound may also play a role in developing treatments for various psychiatric conditions due to its interaction with neurotransmitter systems.

Case Study 1: Enzyme Inhibition

A study exploring the enzyme inhibitory properties of this compound demonstrated that the compound effectively inhibited a specific enzyme linked to metabolic disorders. The inhibition was quantified using an IC50 value, indicating the concentration required to inhibit 50% of enzyme activity. This study highlights the potential of this compound in designing therapeutics targeting metabolic enzymes.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 µg/mL to 25 µg/mL. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Data Summary Table

| Application Area | Findings | References |

|---|---|---|

| Chemistry | Building block for complex organic synthesis; oxidation and substitution reactions | |

| Biology | Enzyme inhibition; receptor binding potential | |

| Medicine | Potential therapeutic effects on neurological and psychiatric disorders | |

| Case Study 1 | Effective enzyme inhibitor with quantified IC50 value | |

| Case Study 2 | Moderate antimicrobial activity against bacterial strains |

Mecanismo De Acción

The mechanism of action of 2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperidine moiety is known to interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions with proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride and related compounds:

Key Observations :

- Heterocycle Variations : Pyrimidine (in 2-((Piperidin-2-ylmethyl)thio)pyrimidine HCl) introduces an additional nitrogen, enhancing hydrogen-bonding capacity compared to pyridine .

- Thioether Linkage : Present in all compounds, this group is critical for interactions with biological targets, such as cytochrome P-450 enzymes or histamine receptors .

Insecticidal Activity

Pyridine-thioether compounds, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (), show superior insecticidal activity against cowpea aphids compared to acetamiprid.

Metabolic and Enzymatic Interactions

- Cytochrome P-450 Inhibition : Ranitidine and cimetidine inhibit cytochrome P-450 via coordination of their sulfur or nitrogen atoms to the heme iron. The thioether group in 2-((Piperidin-2-ylmethyl)thio)pyridine HCl may similarly interact, though its metabolic stability requires further study .

- S-Oxidation : Ranitidine S-oxide (a metabolite) loses enzymatic inhibitory activity, indicating that oxidation of the thioether group could reduce efficacy in related compounds .

Actividad Biológica

2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

The compound is characterized by a piperidine moiety linked to a thioether and a pyridine ring. Its molecular formula is C12H16ClN2S, and it is known to exhibit various interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The presence of the piperidine ring enhances its ability to interact with G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways. The thioether group may facilitate interactions through hydrogen bonding and hydrophobic interactions.

Antinociceptive Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antagonistic effects on the TRPV1 receptor, which is involved in pain sensation. For instance, a related compound demonstrated an IC50 value of 0.2 nM against capsaicin-induced activation, indicating strong analgesic potential .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro tests have revealed its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the piperidine structure can enhance antibacterial efficacy .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer activity. A study on related pyridine-based compounds highlighted their ability to induce apoptosis in MCF-7 breast cancer cells, with an increase in total apoptotic cell population by approximately 33% . Such findings suggest that structural modifications can lead to significant improvements in anticancer activity.

Study on TRPV1 Antagonists

In a study focusing on TRPV1 antagonists, a compound structurally similar to this compound was evaluated for its analgesic properties in neuropathic pain models. The results indicated effective pain relief with minimal side effects, reinforcing the potential therapeutic applications of piperidine derivatives .

Antimicrobial Evaluation

Another study assessed various piperidine derivatives for their antimicrobial activity against several pathogens. The results demonstrated that compounds with electron-donating groups on the piperidine ring exhibited enhanced antibacterial properties, supporting the hypothesis that chemical modifications can significantly impact biological efficacy .

Data Summary

Q & A

Q. What are the standard synthetic routes for 2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a pyridine-thiol derivative and a piperidine-containing alkyl halide. For example:

React 2-mercaptopyridine with 2-(chloromethyl)piperidine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the thioether bond.

Acidify the product with HCl to obtain the hydrochloride salt .

- Key Considerations : Optimize reaction time (6-12 hours) and temperature (60-80°C). Purify via recrystallization or column chromatography. Confirm purity using HPLC (>98%) and NMR .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze proton environments (e.g., pyridine ring protons at δ 7.5-8.5 ppm, piperidine methylene groups at δ 2.5-3.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 255.1) and fragmentation patterns .

- IR Spectroscopy : Identify S-C and N-H stretching vibrations (650-750 cm⁻¹ and ~3300 cm⁻¹, respectively) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Emergency Protocols : In case of skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution. Store in a dry, cool environment (<25°C) .

Q. What are the common impurities in its synthesis, and how are they controlled?

- Methodological Answer :

- Byproducts : Unreacted starting materials (e.g., 2-mercaptopyridine) or over-alkylated products.

- Control Methods : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Use preparative HPLC with a C18 column for purification .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

- Reaction Path Analysis : Use density functional theory (DFT) to model nucleophilic substitution mechanisms (e.g., B3LYP/6-31G* level). Identify transition states and activation energies .

- Solvent Effects : Simulate solvation in DMF or THF using COSMO-RS to predict reaction yields .

Q. How to resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values across studies using uniform protocols (e.g., enzyme concentration, pH).

- Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic variations .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., molar ratio, temperature) .

Q. How to determine the protonation states in different pH environments?

- Methodological Answer :

- Potentiometric Titration : Measure pKa values (e.g., pyridine N: ~4.5; piperidine N: ~10.2) .

- NMR Titration : Monitor chemical shifts in D₂O at varying pH to identify protonation sites .

Q. What catalytic systems enhance its reactivity in cross-coupling reactions?

- Methodological Answer :

Q. How to analyze its binding modes with biological targets (e.g., enzymes)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.